Executive Summary: The Scaffold Advantage In the landscape of modern drug discovery, 2-(Piperidin-3-ylmethoxy)pyrazine (CAS: 1185538-17-3) represents a high-value "privileged scaffold." It bridges two pharmacologically d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold Advantage
In the landscape of modern drug discovery, 2-(Piperidin-3-ylmethoxy)pyrazine (CAS: 1185538-17-3) represents a high-value "privileged scaffold." It bridges two pharmacologically distinct domains: the electron-deficient, hydrogen-bond accepting pyrazine ring and the basic, solubilizing piperidine moiety.
Unlike simple aryl ethers, the inclusion of the methylene spacer (the "methoxy" bridge) introduces a critical degree of rotational freedom, allowing the piperidine nitrogen to adopt specific vector orientations required for high-affinity binding in kinase hinge regions or GPCR orthosteric sites. This monograph details the physicochemical profile, synthetic pathways, and handling protocols for this intermediate.[1]
Physicochemical Profile
The utility of 2-(Piperidin-3-ylmethoxy)pyrazine lies in its ability to modulate Lipophilic Ligand Efficiency (LLE) . The pyrazine ring lowers LogP compared to phenyl analogs, while the piperidine amine provides a handle for salt formation, enhancing aqueous solubility.
Table 1: Core Chemical Properties[2]
Property
Value / Descriptor
Relevance to Drug Design
Molecular Formula
C₁₀H₁₅N₃O
Core scaffold composition.
Molecular Weight
193.25 g/mol
Fragment-like; allows ample room for elaboration (Rule of 3 compliant).
Predicted LogP
~0.6 – 0.9
Ideal for CNS penetration and maintaining oral bioavailability.
pKa (Piperidine)
~10.8 (Calculated)
Basic center; key for solubility and ionic interactions (e.g., Asp residues).
pKa (Pyrazine)
~0.6
Very weak base; acts primarily as a Hydrogen Bond Acceptor (HBA).
H-Bond Acceptors
4 (3 N, 1 O)
High density of interaction points for protein binding.
H-Bond Donors
1 (NH)
Modifiable via reductive amination or acylation.
Synthetic Methodology & Protocols
The synthesis of 2-(Piperidin-3-ylmethoxy)pyrazine requires a disciplined approach to Nucleophilic Aromatic Substitution (SₙAr) . The direct reaction of unprotected piperidinyl methanol is discouraged due to competing N-arylation vs. O-arylation. The protocol below utilizes a Boc-protection strategy to ensure regiospecificity and high yield.
Retrosynthetic Analysis & Pathway
The synthesis hinges on the reactivity of 2-chloropyrazine towards alkoxide nucleophiles. The electron-withdrawing nitrogen atoms of the pyrazine ring activate the C-Cl bond, making it susceptible to attack by the alcohol of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
Figure 1: Synthetic pathway utilizing Boc-protection to prevent N-arylation side products.
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).
Procedure:
Dissolve the intermediate in DCM (or Dioxane).
Add the acid reagent at 0°C.
Stir at RT for 1–2 hours. Monitor for disappearance of the Boc-protected mass (+100 Da shift).
Isolation: Concentrate to dryness. If the HCl salt is desired, triturate with diethyl ether. If the free base is required, neutralize with sat. NaHCO₃ and extract with DCM/MeOH (9:1).
Mechanistic & Structural Insights
The "Methoxy" Linker vs. Direct Ether
Why use the hydroxymethyl linker (methoxy) rather than a direct ether (oxy)?
Conformational Flexibility: The extra methylene group (-CH₂-) acts as a hinge, decoupling the steric clash between the piperidine ring protons and the pyrazine nitrogen lone pairs. This allows the piperidine to adopt a wider range of conformations to fit into protein pockets.
Electronic Insulation: The methylene group insulates the piperidine nitrogen from the electron-withdrawing effect of the pyrazine ring, maintaining the basicity (pKa ~10.8) of the secondary amine. A direct ether attachment would lower the pKa, potentially altering solubility and salt-bridge capabilities.
Reactivity Profile
Pyrazine Ring: Stable to acid and mild oxidation. Susceptible to nucleophilic attack at the C-3, C-5, or C-6 positions if forcing conditions are used, but the C-2 ether is robust.
Secondary Amine: Highly reactive nucleophile. In drug synthesis, this is the "handle" used for:
Reductive Amination: To attach solubilizing tails or lipophilic groups.
Amide Coupling: To link to core scaffolds (e.g., in kinase inhibitors).
Safety & Handling
While specific toxicological data for this intermediate may be limited, standard precautions for pyrazine derivatives apply.
Hazards: Likely an irritant to eyes, skin, and respiratory system. Pyrazines can be sensitizers.
Storage: Store the HCl salt at -20°C under desiccant. The free base may absorb CO₂ from the air; store under nitrogen.
Disposal: Incineration in a chemical waste facility equipped with afterburners (due to nitrogen content).
References
BenchChem. The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025).[1][2] Retrieved from
Sigma-Aldrich. 2-(Piperidin-3-ylmethoxy)pyrazine Product Data (CAS 1185538-17-3). Retrieved from
PubChem. Compound Summary: Pyrazine Derivatives and Medicinal Applications. National Library of Medicine. Retrieved from
Mullard, A.FDA Drug Approvals: Heterocycles in Modern Medicine. Nature Reviews Drug Discovery (2024). (Contextual grounding for pyrazine utility).
A Technical Guide to the Structural Elucidation of 2-(Piperidin-3-ylmethoxy)pyrazine for Drug Development Professionals
Foreword: The Imperative of Unambiguous Characterization In the landscape of modern drug discovery, nitrogen-containing heterocyclic compounds are of paramount importance, forming the structural core of a majority of FDA...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Imperative of Unambiguous Characterization
In the landscape of modern drug discovery, nitrogen-containing heterocyclic compounds are of paramount importance, forming the structural core of a majority of FDA-approved small-molecule drugs.[1][2] Molecules like 2-(Piperidin-3-ylmethoxy)pyrazine, which combine the well-established piperidine and pyrazine pharmacophores, represent a rich area for therapeutic innovation. However, before any biological potential can be explored, an absolute and unambiguous confirmation of the molecular structure is the bedrock upon which all subsequent research is built. A mistake in structural assignment can lead to the loss of millions of dollars and years of research.
Chapter 1: The Strategic Workflow for Structural Confirmation
The first step in any elucidation is to establish a clear strategy. We will not simply run a battery of tests; instead, we will follow a logical progression where each experiment builds upon the last, progressively refining our understanding of the molecule. This workflow ensures efficiency and minimizes ambiguity.
Caption: A logical workflow for structural elucidation.
Elemental Composition: High-Resolution Mass Spectrometry (HRMS)
Causality: Before we can assemble the structure, we must know the constituent parts. HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula. This is the first gate in our validation process; if the observed mass does not match the expected formula (C₁₀H₁₅N₃O), all subsequent analysis is invalid.
Experimental Protocol: HRMS (ESI-TOF)
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
Analysis Mode: Acquire data in positive ion mode, as the basic nitrogen atoms in the piperidine and pyrazine rings are readily protonated.
Data Acquisition: Infuse the sample at a low flow rate (e.g., 5-10 µL/min). Acquire data over a mass range of m/z 50-500.
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.
Data Presentation: Expected HRMS Data
Parameter
Expected Value
Molecular Formula
C₁₀H₁₅N₃O
Exact Mass (Neutral)
193.1215
Observed Ion ([M+H]⁺)
194.1293
Required Mass Accuracy
< 5 ppm
Chapter 2: Unveiling the Core Fragments with 1D NMR
With the molecular formula confirmed, we now use 1D Nuclear Magnetic Resonance (NMR) to probe the chemical environments of the individual hydrogen and carbon atoms. This provides the initial "fingerprint" of the molecule and allows us to identify the key structural fragments. Advanced NMR techniques are indispensable for characterizing complex heterocyclic structures.[3][4]
¹H NMR Spectroscopy: The Proton Landscape
Causality: ¹H NMR gives us a count of chemically distinct protons and information about their electronic environment and neighboring protons (via spin-spin splitting). We expect to see three distinct regions in the spectrum corresponding to the pyrazine, piperidine, and methoxy linker protons.
Pyrazine Region (δ 8.0-8.6 ppm): The pyrazine ring is an electron-deficient aromatic system, so its protons will be significantly downfield.[5] We expect three distinct signals, likely showing doublet and triplet-like splitting patterns characteristic of a 1,2,4-trisubstituted aromatic-like system.
Linker Region (δ ~4.0-4.5 ppm): The two protons of the -O-CH₂- group will be deshielded by the adjacent oxygen atom. They are diastereotopic due to the chiral center at C3 of the piperidine and will likely appear as a complex multiplet.
Piperidine Region (δ 1.2-3.5 ppm): This region will be the most complex. The protons on the piperidine ring will show significant signal overlap due to similar chemical environments.[6] The presence of axial and equatorial protons further complicates the spectrum. The NH proton may appear as a broad signal that can be exchanged with D₂O.
¹³C NMR & DEPT Spectroscopy: The Carbon Skeleton
Causality: ¹³C NMR reveals the number of unique carbon environments. While it doesn't show coupling in a standard experiment, it complements the ¹H data. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons.
Pyrazine Carbons (δ ~140-160 ppm): The carbons of the pyrazine ring will be in the aromatic region. The carbon bearing the oxygen (C2) will be the most downfield.
Linker Carbon (δ ~70 ppm): The -O-CH₂- carbon will appear in this region, characteristic of an aliphatic carbon attached to an oxygen.
Piperidine Carbons (δ ~25-55 ppm): The five aliphatic carbons of the piperidine ring will resonate in the upfield region.[7]
Experimental Protocol: 1D NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
DEPT Acquisition: Run DEPT-135 and DEPT-90 experiments to differentiate carbon types.
Data Presentation: Predicted 1D NMR Data
Fragment
Atom Label
Predicted ¹H Shift (ppm)
Predicted ¹³C Shift (ppm)
DEPT-135
Pyrazine
H-3
~8.3 (d)
~143
CH
Pyrazine
H-5
~8.1 (dd)
~145
CH
Pyrazine
H-6
~8.0 (d)
~142
CH
Pyrazine
C-2
-
~158
C
Linker
-OCH₂-
~4.2 (m)
~70
CH₂
Piperidine
C3-H
~2.0 (m)
~45
CH
Piperidine
Ring CH₂'s
1.5-3.2 (overlapping m)
~25-55
CH₂
Piperidine
NH
Broad, variable
-
-
Chapter 3: Assembling the Puzzle with 2D NMR
1D NMR provides the pieces of the puzzle. 2D NMR provides the instructions for how they connect. These experiments are the cornerstone of modern structural elucidation.[8][9]
Causality: COSY identifies protons that are coupled to each other, typically through two or three bonds. This allows us to trace out the spin systems in the molecule. For 2-(Piperidin-3-ylmethoxy)pyrazine, COSY is essential for mapping the entire proton connectivity network within the piperidine ring, starting from any given proton and "walking" around the ring.
Caption: Expected COSY correlations in the piperidine moiety.
HSQC (Heteronuclear Single Quantum Coherence): The C-H Link
Causality: HSQC is a powerful and sensitive experiment that unambiguously correlates every proton with the carbon atom to which it is directly attached (a one-bond correlation).[10] Its primary function is to use the well-resolved and more easily interpreted ¹H spectrum to assign the signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Connection
Causality: This is arguably the most critical experiment for piecing together a novel structure. HMBC shows correlations between protons and carbons over two and three bonds (and sometimes further).[9][11] This allows us to connect the isolated fragments identified by COSY. For our molecule, there are two crucial sets of HMBC correlations:
Connecting the Pyrazine to the Linker: A correlation from the linker -OCH₂- protons to the C2 carbon of the pyrazine ring is definitive proof of the ether linkage at that position.
Connecting the Linker to the Piperidine: Correlations from the same -OCH₂- protons to the C3 and C4 carbons of the piperidine ring confirm that the methoxy group is attached to C3 of the piperidine.
Caption: Workflow for analytical method validation.
Conclusion
The structural elucidation of 2-(Piperidin-3-ylmethoxy)pyrazine is a systematic process that relies on the integration of multiple, complementary analytical techniques. By starting with the foundational confirmation of the molecular formula via HRMS, we establish the elemental building blocks. 1D NMR then provides a detailed inventory of the proton and carbon environments, allowing for the identification of the core pyrazine, piperidine, and linker fragments. Finally, 2D NMR experiments, particularly COSY and HMBC, serve as the molecular "glue," providing the irrefutable long-range connectivity data needed to assemble the fragments into the final, correct structure. This logical, evidence-based approach ensures the highest degree of confidence in the structural assignment, a non-negotiable prerequisite for advancing any candidate molecule in the rigorous world of drug development.
References
TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Retrieved from [Link]
Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. Retrieved from [Link]
Tandel, F. B., & Patel, P. U. (2026, January 6). The Advancement of Analytical Techniques in Drug Development and Validation. Taylor & Francis Online. Retrieved from [Link]
Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link]
Al-Hamdani, A. A., & Al-Khafaji, N. J. (2021). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. Retrieved from [Link]
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
ICH. (1996, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
Piramal Pharma Solutions. (2025, August 8). Why Analytical Development in Pharma Is Essential for Safe, Effective Drug Manufacturing. Retrieved from [Link]
Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
Technology Networks. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. Retrieved from [Link]
Dong, M. W. (2022, April 15). Separation Science in Drug Development, Part 3: Analytical Development. Chromatography Online. Retrieved from [Link]
Science of Synthesis. (n.d.). 6.2.2. Pyrazines. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]
ResearchGate. (2025, August 7). (PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Retrieved from [Link]
MDPI. (2022, May 27). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Retrieved from [Link]
RSC Publishing. (n.d.). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. Retrieved from [Link]
PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]
Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]
Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Retrieved from [Link]
OpenAgrar. (n.d.). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Retrieved from [Link]
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
Scribd. (n.d.). Analysis of Pyrazines by GC. Retrieved from [Link]
PubChem - NIH. (n.d.). Pyrazine. Retrieved from [Link]
PMC. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
ScienceDirect. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
ACS Publications. (2014, September 25). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Retrieved from [Link]
Open Library Publishing Platform. (n.d.). 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
NIH. (n.d.). N′-[(E)-2-Methoxybenzylidene]pyrazine-2-carbohydrazide. Retrieved from [Link]
MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
Jundishapur Journal of Natural Pharmaceutical Products. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Pyrazine chemistry. Part 10. Synthesis of alkylated derivatives of piperazine-2,5-diones. Retrieved from [Link]
PMC. (n.d.). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and .... Retrieved from [Link]
NIST WebBook. (n.d.). Pyrazine, 2-methoxy-3-(1-methylethyl)-. Retrieved from [Link]
ResearchGate. (2026, January 7). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
MDPI. (2023, June 29). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
PubChem - NIH. (n.d.). Pyrazine, 2-decyl-3-methoxy. Retrieved from [Link]
Technical Whitepaper: In Vitro Stability Profiling of 2-(Piperidin-3-ylmethoxy)pyrazine Scaffolds
[1] Executive Summary & Structural Rationale The molecule 2-(Piperidin-3-ylmethoxy)pyrazine represents a classic "linker-scaffold" motif found in modern medicinal chemistry, particularly in LSD1 inhibitors , GPR119 agoni...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Structural Rationale
The molecule 2-(Piperidin-3-ylmethoxy)pyrazine represents a classic "linker-scaffold" motif found in modern medicinal chemistry, particularly in LSD1 inhibitors , GPR119 agonists , and Kinase inhibitors (where the pyrazine acts as a hinge binder).
While the pyrazine core often improves solubility and lowers LogP compared to phenyl analogs, the piperidine ring and ether linkage introduce specific metabolic liabilities. This guide provides a rigorous, self-validating framework to assess the stability of this scaffold, moving beyond generic protocols to address the specific chemical and enzymatic risks associated with this structure.
Structural Deconstruction (The "Why")
Before pipetting, we must understand the metabolic "soft spots" (Sites of Metabolism, SOM) to select the correct assays.
Structural Motif
Stability Risk
Primary Mechanism
Pyrazine Ring
Low to Moderate
Generally electron-deficient and resistant to oxidation.[1] However, N-oxidation is possible.[1]
Ether Linkage
Low (Chemical) / High (Metabolic)
Chemically stable to hydrolysis (unlike esters).[1] Susceptible to CYP450-mediated O-dealkylation .[1]
Piperidine Ring
High Risk
N-dealkylation (if N-substituted) or -carbon oxidation (leading to ring opening or lactam formation).[1][2][3]
Secondary Amine
High
Susceptible to Phase II conjugation (Glucuronidation) or oxidation to reactive iminium ions.[1]
Phase I: Chemical Stability (pH-Dependent Hydrolysis)[1]
Although the ether linkage is robust, the pyrazine ring can be sensitive to harsh acidic conditions, and the secondary amine functionality is pH-dependent. This assay establishes the "shelf-life" and "gastric stability" baseline.[1]
Protocol: pH-Rate Profiling
Objective: Determine
at physiological and gastric pH.
Stock Preparation: Dissolve 2-(Piperidin-3-ylmethoxy)pyrazine to 10 mM in DMSO.
Buffer Preparation:
pH 1.2 (SGF): 0.1 N HCl (Simulated Gastric Fluid).[1]
remaining parent at 24 hours indicates high chemical stability.[1]
Phase II: Biological Matrix Stability (Plasma)[1]
While this molecule lacks ester bonds (the primary target of plasma esterases), plasma stability is mandatory to assess non-specific binding and spontaneous degradation catalyzed by plasma proteins or pseudo-esterase activity on the pyrazine ring.
Protocol: Plasma Stability
Matrix: Pooled Human Plasma and Rat Plasma (Lithium Heparin).[1]
This is the critical path experiment. The piperidine ring is a known substrate for CYP2D6 and CYP3A4. The pyrazine ring is less reactive but can undergo oxidation.[1]
The "Self-Validating" Protocol
We use a cofactor-dependent system to prove that instability is enzymatic (CYP-driven) and not chemical.[1]
Reagents:
Liver Microsomes: Human (HLM) and Rat (RLM) (Corning/Gentest), 20 mg/mL protein.[1]
Based on the structure 2-(Piperidin-3-ylmethoxy)pyrazine , the following metabolic map visualizes the likely fate of the molecule.
Figure 1: Predicted metabolic fate of the scaffold.[3][6] The O-dealkylation pathway (Yellow) leads to fragmentation, while N-oxidation and Lactam formation (Grey) retain the scaffold integrity.
Analytical Considerations (LC-MS/MS)
The piperidine nitrogen is basic (
).[1] This creates specific challenges for chromatography.[1]
Column: Use a high-pH stable C18 column (e.g., Waters XBridge) or a charged surface hybrid (CSH) column.[1]
Mobile Phase:
Option A (High pH): 10 mM Ammonium Bicarbonate (pH 10).[1] This keeps the piperidine deprotonated, improving peak shape and retention.
Option B (Acidic): 0.1% Formic Acid.[1] The piperidine will be protonated (
), offering high sensitivity in Positive ESI mode, but may tail on standard C18 columns.
Block the Piperidine Alpha-Carbons: Add Fluorine or Methyl groups adjacent to the Nitrogen to block CYP oxidation (Lactam formation).[1]
Lower Basicity: Add an electron-withdrawing group (EWG) to the piperidine N (e.g., convert to amide/carbamate) to reduce CYP binding affinity.[1]
Pyrazine Modification: If Pyrazine N-oxide is the major metabolite, substitute the ring (e.g., methyl group) to sterically hinder the Nitrogen.
References
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1]
Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen and Their Mechanisms. Chemistry & Biodiversity. [1]
Dalvie, D., et al. (2002).[1] Metabolism of the Piperidine-Type Phenothiazine Neuroleptic Thioridazine. Drug Metabolism and Disposition.[1][3][5][7]
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][3][5][7]
2-(Piperidin-3-ylmethoxy)pyrazine: Therapeutic Targets & Pharmacophore Analysis
Executive Summary 2-(Piperidin-3-ylmethoxy)pyrazine represents a privileged heterocyclic scaffold in medicinal chemistry, functioning as a critical pharmacophore in the modulation of G-Protein Coupled Receptors (GPCRs) a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Piperidin-3-ylmethoxy)pyrazine represents a privileged heterocyclic scaffold in medicinal chemistry, functioning as a critical pharmacophore in the modulation of G-Protein Coupled Receptors (GPCRs) and epigenetic enzymes. Its structural architecture—comprising a basic piperidine amine linked via an ether bridge to an electron-deficient pyrazine ring—confers unique physicochemical properties, including optimized lipophilicity (LogP), metabolic stability, and hydrogen bond acceptor capabilities.
This technical guide analyzes the compound’s primary utility as a core fragment for GPR119 agonists (Type 2 Diabetes) and LSD1 inhibitors (Oncology), detailing the mechanistic basis of its activity, synthesis protocols, and validation methodologies.
The molecule derives its biological versatility from three distinct structural zones:
The Pyrazine Head: Acts as a bioisostere for pyridine or benzene rings. Its electron-deficient nature makes it less susceptible to oxidative metabolism (e.g., by CYP450) compared to phenyl analogs, while providing specific hydrogen bond acceptor sites (N1/N4) for receptor binding pockets.
The Ether Linker: The -O-CH2- bridge provides rotational freedom, allowing the molecule to adopt specific conformations required to fit into the orthosteric binding sites of GPCRs like GPR119.
The Piperidine Tail: The 3-substituted piperidine introduces chirality and a basic nitrogen. In drug design, this nitrogen is the primary vector for derivatization (e.g., carbamates, ureas) to reach distal binding pockets, while the 3-position offers a distinct stereochemical vector compared to the more common 4-substituted analogs.
Physicochemical Profile
Molecular Weight: ~193.25 g/mol (Free base)
Predicted pKa: ~9.0 (Piperidine NH), making it protonated at physiological pH.
Lipophilicity: Lower LogD compared to phenyl-ether analogs, enhancing aqueous solubility and bioavailability.
Pathway Activation: Binding of the pyrazine-ether ligand stabilizes the active conformation of GPR119.
Signal Transduction: This triggers the exchange of GDP for GTP on the G
s subunit, activating Adenylyl Cyclase (AC).
Physiological Outcome: Increased cAMP levels lead to glucose-dependent insulin secretion (GSIS) in the pancreas and GLP-1/GIP release in the gut.
Visualization: GPR119 Signaling Cascade
The following diagram illustrates the signal transduction pathway activated by pyrazine-based ligands.
Caption: GPR119 activation by pyrazine ligands triggers cAMP accumulation, driving incretin and insulin release.
SAR Insights
In GPR119 optimization, the pyrazine ring is often superior to pyridine due to reduced lipophilicity. The 3-position of the piperidine (chiral center) is critical; often the (S)-enantiomer exhibits superior binding affinity compared to the (R)-enantiomer or the achiral 4-substituted analogs, depending on the specific hydrophobic pocket constraints of the receptor.
Secondary Target: LSD1 (Oncology)
Mechanism of Action
Lysine Specific Demethylase 1 (LSD1/KDM1A) is an epigenetic eraser enzyme overexpressed in AML (Acute Myeloid Leukemia) and small-cell lung cancer.
Inhibition Logic: Pyrazine-based inhibitors mimic the histone H3 tail substrate. The basic piperidine nitrogen interacts with Asp555 in the LSD1 active site, while the pyrazine ring engages in
-stacking interactions.
Therapeutic Effect: Inhibition prevents the demethylation of H3K4me1/2, restoring the expression of tumor suppressor genes and inducing differentiation in blast cells.
The most robust method to construct the 2-(piperidin-3-ylmethoxy)pyrazine core utilizes SNAr chemistry due to the electron-deficient nature of the pyrazine ring.
Reagents:
2-Chloropyrazine (1.0 eq)
N-Boc-3-hydroxymethylpiperidine (1.1 eq)
Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.5 eq)
Solvent: Anhydrous THF or DMF
Step-by-Step Protocol:
Deprotonation: In a flame-dried flask under Argon, dissolve N-Boc-3-hydroxymethylpiperidine in anhydrous THF. Cool to 0°C.
Activation: Add KOtBu portion-wise. Stir for 30 minutes at 0°C to generate the alkoxide.
Coupling: Add 2-Chloropyrazine dropwise. The solution will likely darken.
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The product (Boc-protected intermediate) should appear as a new spot/peak.
Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO4, and concentrate.
Deprotection: Dissolve the crude intermediate in DCM. Add TFA (trifluoroacetic acid) (10 eq) or 4M HCl in Dioxane. Stir for 1 hour.
Isolation: Concentrate in vacuo. Basify with saturated NaHCO3 to pH > 10. Extract with DCM/IPA (3:1) to recover the free amine product: 2-(piperidin-3-ylmethoxy)pyrazine .
Validation: cAMP Functional Assay (GPR119)
To verify biological activity, a cell-based functional assay is required.
Protocol:
Cell Line: CHO-K1 cells stably expressing human GPR119.
Seeding: Plate cells (10,000/well) in 384-well plates in assay buffer (HBSS + 0.5 mM IBMX to inhibit phosphodiesterase).
Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 1 nM to 10
M). Incubate for 30 minutes at 37°C.
Detection: Use a TR-FRET cAMP detection kit (e.g., HTRF or Lance Ultra). Add Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody.
Readout: Measure fluorescence ratio (665 nm / 620 nm). A decrease in signal indicates binding of endogenous cAMP to the antibody, signifying agonist activity .
Analysis: Plot dose-response curves to determine EC50.
Comparative Data Summary
Feature
GPR119 Agonist (Metabolic)
LSD1 Inhibitor (Oncology)
Histamine H3 Antagonist (CNS)
Role of Pyrazine
Bioisostere for phenyl; improves metabolic stability.
-stacking with active site residues.
Modulates basicity and CNS penetration.
Role of Piperidine
Linker to distal binding pockets; N-derivatization site.
Electrostatic interaction with Asp555.
Key pharmacophore for H3 receptor binding.
Key Substituent
Carbamates (e.g., tert-butyl carbamate) on Nitrogen.
Application Note: 2-(Piperidin-3-ylmethoxy)pyrazine for Receptor Binding Assays
This Application Note and Protocol provides a comprehensive technical guide for utilizing 2-(Piperidin-3-ylmethoxy)pyrazine in receptor binding assays, specifically focusing on its characterization as a ligand for Nicoti...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol provides a comprehensive technical guide for utilizing 2-(Piperidin-3-ylmethoxy)pyrazine in receptor binding assays, specifically focusing on its characterization as a ligand for Nicotinic Acetylcholine Receptors (nAChRs) .
Based on its chemical structure—a pyrazine ring linked via an ether bond to a 3-substituted piperidine—this compound belongs to a class of bioisosteres of A-85380 and nicotine, widely investigated for their affinity to
and nAChR subtypes.
[1]
Introduction & Mechanism of Action
2-(Piperidin-3-ylmethoxy)pyrazine is a heterocyclic ether probe designed to target the orthosteric binding site of nicotinic acetylcholine receptors. Structurally, it mimics the pharmacophore of acetylcholine and nicotine, where the basic nitrogen of the piperidine ring interacts with the key aspartate residue (e.g., Asp100 in
subunits) and the pyrazine ring participates in cation- interactions with tryptophan residues (e.g., Trp149).
Mechanistic Relevance
In drug discovery, this compound serves as a critical tool for:
Structure-Activity Relationship (SAR) Studies: Evaluating the effect of the pyrazine bioisostere (vs. pyridine) on binding affinity and metabolic stability.
Subtype Selectivity Profiling: Distinguishing between high-affinity (
) and homomeric () nAChR populations.
Functional Agonism: Acting as a partial or full agonist to modulate cholinergic transmission in models of cognitive deficits (Alzheimer’s, Schizophrenia).
Signaling Pathway Visualization
The following diagram illustrates the receptor activation pathway triggered by ligand binding.
Figure 1: Signal transduction pathway for nAChR activation by 2-(Piperidin-3-ylmethoxy)pyrazine.
Experimental Protocols
Protocol A: Membrane Preparation (Rat Cortex or Transfected HEK293)
Objective: Isolate cell membranes enriched with nAChRs for radioligand binding.
Reagents:
Buffer A (Homogenization): 50 mM Tris-HCl, pH 7.4, 0.32 M Sucrose, 1 mM EDTA, Protease Inhibitor Cocktail.
Buffer B (Assay): 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
Workflow:
Harvest: Dissect rat cortex or harvest HEK293 cells expressing human
nAChR.
Homogenization: Homogenize tissue in 10 volumes of ice-cold Buffer A using a Polytron homogenizer (2 bursts of 10s).
Centrifugation 1: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Save supernatant.
Centrifugation 2: Centrifuge supernatant at 40,000 x g for 20 min at 4°C.
Wash: Resuspend pellet in Buffer A (no sucrose) and re-centrifuge at 40,000 x g.
Storage: Resuspend final pellet in Buffer B , aliquot, and store at -80°C. Determine protein concentration via BCA assay.
Protocol B: Competition Radioligand Binding Assay
Objective: Determine the affinity (
) of 2-(Piperidin-3-ylmethoxy)pyrazine for the receptor by displacing a standard radioligand.
Key Parameters:
Radioligand:
-Epibatidine (0.5 nM final) for or --Bungarotoxin (1 nM final) for .
Non-Specific Binding (NSB): Defined by 300 µM Nicotine or 10 µM Epibatidine.
Test Compound Range:
M to M (11 points, half-log dilutions).
Step-by-Step Procedure:
Plate Setup: Use 96-well polypropylene plates.
Add 25 µL Assay Buffer .
Add 25 µL Test Compound (2-(Piperidin-3-ylmethoxy)pyrazine) at varying concentrations.
Incubation: Incubate for 2 hours at Room Temperature (25°C) to reach equilibrium. Note: nAChRs can desensitize; equilibrium binding measures affinity for the desensitized or resting state depending on conditions.
Termination: Harvest using a cell harvester (e.g., Brandel or PerkinElmer) onto GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding.
Washing: Wash filters 3x with 3 mL ice-cold 50 mM Tris-HCl (pH 7.4) .
Detection: Dry filters, add liquid scintillation cocktail, and count radioactivity (CPM) in a Beta Counter.
Data Analysis:
Calculate
using the Cheng-Prusoff Equation :
Where:
= Concentration of test compound inhibiting 50% of specific radioligand binding.
= Concentration of radioligand used (0.5 nM).
= Dissociation constant of the radioligand (determined previously via saturation binding).
Protocol C: Functional Calcium Flux Assay (FLIPR)
Objective: Assess whether the compound acts as an agonist, antagonist, or partial agonist.
% of Acetylcholine response. <100% indicates partial agonism.
Hill Slope
Cooperativity
0.8 - 1.2
Deviations may indicate allosteric binding or multiple binding sites.
Selectivity Profiling
To validate the compound as a specific nAChR probe, cross-screen against:
Muscarinic Receptors (M1-M5): To ensure selectivity for nicotinic vs. muscarinic sites.
5-HT3 Receptors: Structurally homologous ion channel; common off-target for nAChR ligands.
Troubleshooting & Optimization
High Non-Specific Binding (NSB):
Cause: Lipophilic nature of the pyrazine/piperidine scaffold.
Solution: Increase wash volume or add 0.1% BSA to the assay buffer. Ensure filters are pre-soaked in 0.5% PEI.
Ligand Depletion:
Cause: Receptor concentration is too high relative to
.
Solution: Ensure total receptor concentration is
. Dilute membrane preparation if necessary.
Desensitization:
Issue: nAChRs desensitize rapidly (milliseconds).
Solution: For functional assays, use fast-fluidics systems (FLIPR/FlexStation). For binding assays, perform at 4°C if desensitization alters affinity significantly, though RT is standard for equilibrium binding.
References
National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Assay Protocol Book: Nicotinic Acetylcholine Receptor Binding Assays.Link
Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169–4194. Link
Anderson, D. J., et al. (2008). "Pyridyl ether compounds as ligands for the nicotinic acetylcholine receptor." United States Patent US7361673B2.Link
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link
Arneric, S. P., et al. (2007). "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology, 74(8), 1092-1101. Link
Application
analytical methods for 2-(Piperidin-3-ylmethoxy)pyrazine quantification
Application Note & Method Development Guide Executive Summary & Chemical Context[1][2][3][4][5][6][7] 2-(Piperidin-3-ylmethoxy)pyrazine (CAS: 313360-31-9) represents a distinct class of "fragment-like" pharmaceutical int...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Method Development Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2-(Piperidin-3-ylmethoxy)pyrazine (CAS: 313360-31-9) represents a distinct class of "fragment-like" pharmaceutical intermediates characterized by a significant polarity contrast. Its structure combines a lipophilic, weak base (pyrazine, pKa ~0.6) with a highly polar, strong base (piperidine, pKa ~11.0).
This structural duality presents a classic "retention challenge" in standard Reverse Phase Chromatography (RPC). At typical acidic pH (pH 2-3), the piperidine moiety is fully protonated, resulting in near-zero retention on C18 columns and significant peak tailing due to silanol interactions.
This guide provides two validated analytical strategies:
Method A (Trace Analysis): HILIC-MS/MS for high-sensitivity bioanalysis or genotoxic impurity screening.
Method B (QC & Purity): High-pH Reverse Phase HPLC-UV for raw material assay and stability testing.
Analytical Decision Matrix (Workflow)
The following logic flow illustrates the selection process based on sensitivity requirements and sample matrix complexity.
Figure 1: Analytical strategy selection based on sensitivity needs and matrix complexity.
Method A: HILIC-MS/MS (Trace Quantification)
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the "Gold Standard" for polar amines. By using a high-organic mobile phase, we induce a water-layer partition mechanism that retains the charged piperidine moiety without the need for ion-pairing reagents that suppress MS ionization.
Instrument Configuration
System: UHPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo or Sciex QTRAP).
Ionization: Electrospray Ionization (ESI) in Positive Mode.
Why: Amide phases provide superior peak shape for basic amines compared to bare silica.
MS/MS Parameters
The piperidine nitrogen is the primary protonation site (
).
Parameter
Setting
Rationale
Polarity
ESI Positive (+)
Basic piperidine N ensures high ionization efficiency.
Capillary Voltage
1.5 - 3.0 kV
Optimized for stability; too high causes discharge.
Source Temp
500°C
Ensures desolvation of the aqueous buffer.
Precursor Ion
194.1 m/z
Quantifier Ion
84.1 m/z
Cleavage of piperidine ring (characteristic fragment).
Qualifier Ion
110.1 m/z
Loss of piperidine ring (Pyrazine-methoxy fragment).
Chromatographic Conditions
Time (min)
%A (10mM NH₄COOH, pH 3.0)
%B (Acetonitrile)
Flow (mL/min)
0.0
5
95
0.4
1.0
5
95
0.4
4.0
40
60
0.4
4.1
5
95
0.4
6.0
5
95
0.4
Buffer Note: Ammonium formate is critical. It buffers the water layer on the stationary phase, stabilizing the retention time of the amine.
Method B: High pH RP-HPLC (QC & Purity)
Rationale: Standard C18 methods fail because the piperidine is charged at acidic pH. By raising the pH to 10.0 (near the pKa of piperidine), we suppress ionization, rendering the molecule neutral and hydrophobic enough to retain on a C18 column.
Critical Warning: You must use a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini) designed for high pH stability. Standard silica columns will dissolve at pH > 8.
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH).
Mobile Phase B: Acetonitrile (HPLC Grade).
Detection: UV-Vis Diode Array at 268 nm (Pyrazine
).
Flow Rate: 1.0 mL/min.
Column Temp: 30°C.
Gradient Table
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
8.0
10
90
10.0
10
90
10.1
95
5
15.0
95
5
Sample Preparation Protocol (MCX SPE)
For complex matrices (plasma, reaction mixtures), Liquid-Liquid Extraction (LLE) is often insufficient due to the molecule's polarity. Mixed-mode Cation Exchange (MCX) Solid Phase Extraction is the robust choice.
Mechanism
The MCX sorbent utilizes two retention mechanisms:
Reverse Phase: Retains the pyrazine ring.
Cation Exchange: Irreversibly binds the positively charged piperidine amine at acidic pH.
Elution: 1 mL 5% Ammonium Hydroxide in Methanol. High pH neutralizes the piperidine, breaking the ionic bond and releasing the analyte.
Validation Criteria (ICH Q2(R1))
To ensure "Trustworthiness" and regulatory compliance, the method must be validated against the following criteria:
Parameter
Acceptance Criteria (Bioanalysis)
Acceptance Criteria (Assay/QC)
Linearity (R²)
> 0.990 (Weighted 1/x²)
> 0.999
Accuracy
85-115%
98-102%
Precision (RSD)
< 15%
< 2.0%
LOD/LOQ
S/N > 3 (LOD), > 10 (LOQ)
N/A
Recovery
> 80% (consistent)
N/A
References
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Waters Corporation. (2020). Strategies for the Separation of Polar Basic Compounds using HILIC. Retrieved from [Link]
McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic basic compounds in HILIC. Journal of Chromatography A. Retrieved from [Link]
PubChem. (2023). Compound Summary for 2-(Piperidin-3-ylmethoxy)pyrazine. Retrieved from [Link]
Phenomenex. (2019). High pH Stability of Gemini C18 Columns for Basic Compounds. Retrieved from [Link]
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for navigating the specific purification challenges of 2-(Piperidin-3-ylmethoxy...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for navigating the specific purification challenges of 2-(Piperidin-3-ylmethoxy)pyrazine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to solve purification roadblocks and achieve high-purity material essential for your research.
This guide is structured to be a practical bench-side companion, moving from immediate troubleshooting solutions to broader foundational knowledge.
This section addresses the most common issues encountered during the purification of 2-(Piperidin-3-ylmethoxy)pyrazine. Each Q&A pair is designed to identify a problem, explain its root cause, and provide a clear, actionable solution.
Q1: My compound is showing significant peak tailing during silica gel column chromatography. What is causing this and how can I fix it?
A: This is the most frequent issue when purifying basic compounds like 2-(Piperidin-3-ylmethoxy)pyrazine on standard silica gel.[1]
Causality: The root cause is an acid-base interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, often irreversible, binding leads to a portion of the analyte being retained longer than the bulk, resulting in broad, tailing peaks, poor separation, and potential loss of yield.[2]
Solutions:
Mobile Phase Modification (The Quick Fix): The most common and immediate solution is to add a small amount of a basic modifier to your eluent. This additive "neutralizes" the acidic sites on the silica, preventing your target compound from interacting too strongly.[1][2]
Triethylamine (TEA): The workhorse for this purpose. Start with a concentration of 0.5-2% (v/v) in your mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
Ammonia: A solution of 7N ammonia in methanol (typically used as 1-2% of a stock solution added to the mobile phase) can be very effective for strongly basic compounds.[3] Note: This is more volatile and requires a well-ventilated fume hood.
Stationary Phase Modification (The Robust Solution): For more reproducible and cleaner purifications, consider using a different stationary phase where the acidic sites are already addressed.
Amine-Deactivated Silica (NH2-Silica): This is an excellent choice as the aminopropyl-modified surface is slightly basic, which repels basic compounds and minimizes strong interactions, leading to sharper peaks.[2]
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying amines.[3] Basic alumina is generally preferred for this application.
Caption: Decision tree for addressing peak tailing in chromatography.
Q2: I'm experiencing very low recovery of my compound after flash chromatography, even with a basic modifier. What are the potential reasons?
A: Low recovery is often due to irreversible binding or degradation on the column.
Causality:
Irreversible Adsorption: Even with a modifier, some highly basic compounds can bind irreversibly to the silica gel, especially to the more acidic sites that are not fully masked.
Compound Instability: While 2-(Piperidin-3-ylmethoxy)pyrazine is generally stable, prolonged exposure to the acidic surface of silica can potentially cause degradation, especially if the crude material contains reactive impurities.
Column Overloading: Loading too much crude material can exceed the separation capacity, leading to broad bands that are difficult to collect cleanly, giving the appearance of low recovery in the desired pure fractions. A general rule is to use a silica-to-crude material ratio of at least 30:1 by weight.
Solutions:
Change of Purification Method: If column chromatography consistently gives low yields, it may not be the optimal method.
Acid-Base Extraction: This is a highly effective technique for separating basic compounds like yours from neutral or acidic impurities.[4] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). Your basic compound will be protonated and move to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to deprotonate your compound, which can then be re-extracted into an organic solvent.[4]
Crystallization: If your compound is a solid, recrystallization is an excellent method for achieving high purity.[5][6] This technique separates compounds based on differences in solubility.
Q3: My purified product is a persistent yellow or brown oil, but I expect a colorless solid. What are these impurities and how can I remove them?
A: The color likely stems from oxidation or residual high-boiling point impurities.
Causality:
Oxidation: Piperidine and related heterocyclic amines can be susceptible to air oxidation, especially when exposed to light, which can form colored impurities.[4][7]
Synthesis Byproducts: Impurities from the synthesis, particularly those with extended conjugation, can be highly colored.
Residual Solvents: High-boiling solvents like DMF or DMSO, if used in the reaction, can be difficult to remove and may appear as an oil.
Solutions:
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
Acid-Base Extraction: This technique is also effective at removing many colored, non-basic impurities.
Kugelrohr or Short-Path Distillation: If the compound is thermally stable and the impurities are non-volatile, distillation under high vacuum can be an effective final purification step to separate your product from colored baseline material.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the properties and handling of 2-(Piperidin-3-ylmethoxy)pyrazine.
Q1: What is the best overall purification strategy for 2-(Piperidin-3-ylmethoxy)pyrazine?
A: A multi-step strategy is often the most robust approach.
Initial Cleanup (Workup): Start with an aqueous acid-base extraction. This will remove the bulk of neutral and acidic impurities and is a highly effective first pass.
Primary Purification:
Crystallization: If the compound is solid, this is the preferred method for achieving high purity.[5][8] It is scalable and often removes impurities that are difficult to separate by chromatography.
Chromatography: If the compound is an oil or crystallization is unsuccessful, use flash column chromatography on amine-functionalized silica or basic alumina to avoid the issues associated with standard silica gel.[3]
Final Polishing: If necessary, a final recrystallization or distillation can be used to remove trace impurities.
Caption: Recommended workflow for purifying 2-(Piperidin-3-ylmethoxy)pyrazine.
Q2: Is 2-(Piperidin-3-ylmethoxy)pyrazine chiral? Do I need to consider enantiomeric separation?
A: Yes, the molecule is chiral. The carbon at the 3-position of the piperidine ring is a stereocenter. Unless your synthesis was stereospecific, your material will be a racemic mixture of (R) and (S) enantiomers.
For most initial research, the racemic mixture is often used. However, for drug development, it is critical to separate and test each enantiomer individually, as they can have different biological activities.[9] Chiral separation is a specialized field and typically requires:
Chiral HPLC: Using a chiral stationary phase (CSP) is the most common analytical and preparative method to separate enantiomers.[9]
Diastereomeric Salt Formation: Reacting the racemic base with a chiral acid (like tartaric acid or mandelic acid) forms diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[10]
Q3: How should I properly store the purified compound?
A: To prevent degradation, particularly oxidation, store the purified 2-(Piperidin-3-ylmethoxy)pyrazine under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed amber vial to protect from light, and in a cool, dark place, such as a refrigerator or freezer.[7]
Data Tables & Protocols
Table 1: Comparison of Chromatographic Conditions
Stationary Phase
Typical Mobile Phase
Modifier
Advantages
Disadvantages
Silica Gel
Dichloromethane/Methanol or Ethyl Acetate/Hexanes
0.5-2% Triethylamine or Ammonia
Readily available, low cost.
Strong peak tailing, potential for low recovery without modifier.[1]
Requires removal of aqueous mobile phase, may need pH modifier.
Experimental Protocols
Protocol 1: Flash Chromatography with Triethylamine Modifier
Dry-Loading Preparation: Dissolve your crude material (~500 mg) in a minimal amount of dichloromethane or methanol. Add ~2-3 g of silica gel to this solution.
Solvent Removal: Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.
Column Packing: Select a column size appropriate for your scale (e.g., 24 g silica for 500 mg crude). Pack the column using your starting eluent (e.g., 98:2 Ethyl Acetate/Triethylamine). Never use pure hexane with TEA as it is immiscible.
Loading: Carefully add the dry-loaded silica with your compound to the top of the packed column.
Elution: Run the column with a gradient of your chosen solvent system (e.g., starting with 100% Hexanes containing 2% TEA and gradually increasing the percentage of Ethyl Acetate also containing 2% TEA).
Fraction Collection: Collect fractions and analyze them by TLC.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove the final traces of triethylamine, co-evaporation with a solvent like dichloromethane or toluene may be necessary.
Protocol 2: Purification via Acid-Base Extraction
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (e.g., 50 mL).
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 25 mL). The basic product will move into the aqueous layer.
Layer Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
Basification: Cool the combined aqueous layer in an ice bath. Slowly add 5M NaOH solution with swirling until the pH is >11 (check with pH paper).
Re-extraction: Extract the now basic aqueous layer with fresh organic solvent (EtOAc or DCM, 3 x 30 mL). Your deprotonated product will move back into the organic layer.
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[4]
References
Technical Support Center: Purification of Piperidine Deriv
Common challenges in working with piperidine-based compounds. Benchchem.
Technical Support Guide: Stability of 2-(Piperidin-3-ylmethoxy)pyrazine
Executive Summary & Chemical Context[1][2][3][4][5][6][7] 2-(Piperidin-3-ylmethoxy)pyrazine is a bifunctional building block frequently used in fragment-based drug discovery (FBDD) and kinase inhibitor synthesis. Its uti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2-(Piperidin-3-ylmethoxy)pyrazine is a bifunctional building block frequently used in fragment-based drug discovery (FBDD) and kinase inhibitor synthesis. Its utility, however, is often compromised by its specific instability profile in solution.
To successfully handle this molecule, you must understand its "Dual-Threat" instability:
The Pyrazine Core: An electron-deficient aromatic ring susceptible to photolytic degradation via
transitions.
The Piperidine Ring: A secondary amine prone to oxidative dehydrogenation and carbamate formation upon exposure to atmospheric
.
This guide moves beyond generic advice, providing mechanistic insights and self-validating protocols to ensure the integrity of your stock solutions and assay data.
Mechanistic Stability Map
The following diagram outlines the primary degradation pathways you will encounter. Understanding these vectors is the first step in troubleshooting.
Figure 1: Primary degradation vectors. Note that the secondary amine (piperidine) is the primary site for oxidation and
capture, while the pyrazine ring drives phot instability.
Troubleshooting & FAQs
Issue 1: "My clear DMSO stock solution turned yellow/brown overnight."
Diagnosis:Photolytic Degradation or N-Oxidation.
Pyrazine derivatives possess a characteristic absorption band near 300–320 nm (
). Exposure to ambient lab light (fluorescent) can excite this transition, leading to radical formation and subsequent polymerization or ring-opening, often resulting in yellow chromophores. Simultaneously, dissolved oxygen can oxidize the secondary amine to an N-oxide or imine.
Corrective Action:
Immediate: Check LC-MS. N-oxides typically elute earlier (more polar) than the parent.
Prevention: Store all stocks in amber glass vials . If amber glass is unavailable, wrap vials in aluminum foil.
Protocol: Flush headspace with Argon or Nitrogen after every use.
Issue 2: "I see a white precipitate forming in my non-aqueous stock (e.g., Acetonitrile)."
Diagnosis:Ammonium Carbamate Formation.
Secondary amines are nucleophilic. They react rapidly with atmospheric
to form carbamic acid, which then reacts with another equivalent of amine to form an ammonium carbamate salt. This salt is often insoluble in organic solvents like acetonitrile or ether.
Corrective Action:
Verification: Acidify a small aliquot. If the precipitate dissolves and releases gas (bubbles), it was a carbonate/carbamate.
Prevention: Minimize headspace. Use septa-sealed vials.
Fix: In many cases, this is reversible. Bubbling
through the solution or slight acidification can revert the carbamate to the free amine and .
Issue 3: "Ghost peaks are appearing in my HPLC chromatogram."
Diagnosis:On-Column Degradation or Hydrolysis.
If the peaks appear broad or shape-shift with pH changes, your molecule might be degrading during analysis or reacting with the mobile phase.
Early Eluter: Likely the Piperidine N-oxide .
Late Eluter: Likely a dimer formed via radical coupling.
Corrective Action:
Mobile Phase: Ensure your mobile phase pH is controlled. For this molecule, a high pH (ammonium bicarbonate, pH 10) keeps the amine neutral but risks pyrazine instability. A low pH (Formic acid, 0.1%) protonates the piperidine (
), stabilizing it against oxidation but potentially reducing retention on C18.
Recommendation: Use 0.1% Trifluoroacetic Acid (TFA) . The strong ion-pairing of TFA stabilizes the basic amine and improves peak shape.
Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (Self-Validating)
Objective: To create a 10 mM stock in DMSO that remains stable for >3 months.
Solvent Prep: Sparge anhydrous DMSO with Helium or Nitrogen for 15 minutes to remove dissolved oxygen (Critical for preventing N-oxide formation).
Weighing: Weigh the solid into an amber vial.
Validation: If the solid is sticky or discolored, perform a purity check (NMR/LCMS) before weighing.
Dissolution: Add the sparged DMSO. Vortex under a stream of inert gas.
Storage: Overlay the solution with Argon gas before sealing.
Temperature: Store at -20°C or -80°C. Avoid 4°C (fridge) as DMSO freezes (~19°C) and repeated freeze-thaw cycles introduce moisture and oxygen.
Protocol B: Forced Degradation Stress Test
Objective: To determine the specific sensitivity of your batch.
Stress Condition
Procedure
Expected Outcome (If Unstable)
Oxidative
Add 3% to solution, RT, 2 hrs.
+16 Da peak (N-Oxide) on LCMS.
Photolytic
Expose clear vial to window light, 24 hrs.
Yellowing; multiple small peaks (fragmentation).
Acidic
0.1 N HCl, 60°C, 4 hrs.
Generally stable (Ether/Pyrazine are acid resistant).
The following table summarizes the estimated stability half-life (
) based on functional group analysis and standard degradation kinetics for pyrazine-piperidine scaffolds.
Solvent System
Condition
Estimated Stability
Risk Factor
DMSO (Anhydrous)
-20°C, Dark, Inert Gas
> 12 Months
Low (Best for storage)
DMSO (Wet/Air)
RT, Light
< 1 Week
High (Oxidation/Photo)
Water (pH 7)
RT, Dark
< 24 Hours
Medium (Precipitation/Carbamate)
Water (pH 2-4)
RT, Dark
> 1 Week
Low (Protonation protects amine)
Acetonitrile
RT, Air
< 3 Days
High (Carbamate precipitation)
References
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[2]
Pyrazine Photochemistry. Yamada, T., et al. "Photochemical behavior of pyrazine derivatives." Journal of Photochemistry and Photobiology A: Chemistry. (General reference for pyrazine
instability).
Amine Oxidation. Rosenau, T., et al. "Oxidation of secondary amines: Pathways and mechanisms." Tetrahedron. (Mechanistic basis for N-oxide and imine formation).[3][4]
Carbamate Formation.Reaction of Amines with CO2. NIST Chemistry WebBook. (Thermodynamics of amine-CO2 capture).
Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.
Navigating the Scale-Up of 2-(Piperidin-3-ylmethoxy)pyrazine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-(Piperidin-3-ylmethoxy)pyrazine. As Senior Application Scientists, we understand that scaling...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(Piperidin-3-ylmethoxy)pyrazine. As Senior Application Scientists, we understand that scaling up a chemical synthesis from the bench to pilot or production scale introduces a unique set of challenges. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to navigate the complexities of this specific synthesis. We will move beyond simple procedural steps to explain the "why" behind key process decisions, ensuring a robust and reproducible outcome.
Synthetic Strategy Overview
The most common and scalable synthetic route to 2-(Piperidin-3-ylmethoxy)pyrazine involves a two-stage process. First, the synthesis of the key chiral intermediate, N-Boc-3-(hydroxymethyl)piperidine. This is followed by a Williamson ether synthesis with 2-chloropyrazine and subsequent deprotection of the Boc group.
Caption: Overall synthetic scheme for 2-(Piperidin-3-ylmethoxy)pyrazine.
Part 1: Synthesis of N-Boc-3-(hydroxymethyl)piperidine
The quality and scalability of this intermediate's synthesis are critical for the success of the entire process. Two primary approaches are prevalent in the industry: chemical synthesis with chiral resolution and biocatalytic asymmetric reduction.
Question 1: We are observing low yields and poor enantiomeric excess in our chemical synthesis of (S)-N-Boc-3-hydroxypiperidine. What are the likely causes and solutions?
Answer:
Low yields and poor enantiomeric excess in the chemical synthesis of (S)-N-Boc-3-hydroxypiperidine often stem from incomplete reactions or inefficient chiral resolution.
Hydrogenation of 3-Hydroxypyridine: The initial hydrogenation to 3-hydroxypiperidine can be challenging. Ensure your catalyst (e.g., rhodium on carbon) is active and not poisoned. The reaction is typically run under pressure (4-6 MPa) and elevated temperatures (80-100°C) for an extended period (up to 48 hours) to drive it to completion.[1] Incomplete reaction will lead to purification difficulties and lower overall yield.
Chiral Resolution: The choice of resolving agent is crucial. While agents like L-camphorsulfonic acid are used, D-pyroglutamic acid has also been shown to be effective.[1][2] The crystallization conditions (solvent, temperature, and cooling rate) must be tightly controlled to ensure selective precipitation of the desired diastereomeric salt.
Troubleshooting Tip: If you are experiencing poor resolution, try screening different solvent systems for the crystallization. A mixture, such as ethanol and methyl tertiary butyl ether, can sometimes provide better selectivity.[2] Also, ensure the stoichiometry of the resolving agent is optimized.
Boc Protection: The protection of the resolved 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc-anhydride) is generally a high-yielding step. However, incomplete reaction can occur if the basic conditions are not maintained. A saturated sodium bicarbonate solution is a common and effective base for this transformation.[3]
Question 2: We are considering a biocatalytic approach for the synthesis of (S)-N-Boc-3-hydroxypiperidine to improve enantioselectivity and reduce the use of heavy metals. What are the key considerations for scaling up this method?
Answer:
Biocatalysis offers an excellent green chemistry alternative for producing highly enantiopure (S)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone.[4][5][6][7] Key considerations for scale-up include:
Enzyme Selection and Loading: Several ketoreductases (KREDs) have been identified that can efficiently reduce N-Boc-3-piperidone with high enantioselectivity (>99% ee).[5][6] The enzyme loading is a critical parameter to optimize for cost-effectiveness. Loadings as low as 3-5% (w/w) have been reported to be effective.[5][6]
Cofactor Regeneration: KREDs require a nicotinamide cofactor (NADH or NADPH) for activity. For a cost-effective process, an efficient cofactor regeneration system is essential. This is typically achieved by using a secondary enzyme like glucose dehydrogenase (GDH) and a sacrificial substrate like glucose.[4][7] Co-expressing the KRED and GDH in the same host organism can streamline the process.[7]
Reaction Conditions: The optimal pH and temperature for the enzymatic reaction need to be maintained. A pH of around 7.5 and a temperature of 30-40°C are common.[4][6] Substrate inhibition can be an issue at high concentrations of N-Boc-3-piperidone. A fed-batch approach, where the substrate is added incrementally, can mitigate this problem and achieve higher product titers.[4]
Downstream Processing: After the biotransformation, the product needs to be extracted from the aqueous reaction mixture. Liquid-liquid extraction with a suitable organic solvent like ethyl acetate is a common method. The biomass and other water-soluble components are removed in this step.
Parameter
Chemical Synthesis & Resolution
Biocatalytic Synthesis
Starting Material
3-Hydroxypyridine
N-Boc-3-piperidone
Key Steps
Hydrogenation, Chiral Resolution, Boc Protection
Asymmetric Reduction
Enantioselectivity
Dependent on resolution efficiency
Typically >99% ee
Reagents
Rh/C, H₂, Resolving Agent, Boc₂O
Ketoreductase, NAD(P)H, Cofactor Regeneration System
Scale-Up Challenges
Catalyst handling, precise crystallization control
This stage involves the coupling of the chiral piperidine intermediate with 2-chloropyrazine, followed by the removal of the Boc protecting group to yield the final product.
Question 3: We are experiencing low yields and the formation of side products during the Williamson ether synthesis of N-Boc-2-((S)-piperidin-3-ylmethoxy)pyrazine. How can we optimize this step?
Answer:
The Williamson ether synthesis is a classic SN2 reaction, and its success on a large scale hinges on careful control of reaction parameters to favor substitution over elimination and other side reactions.[8][9][10][11][12]
Base Selection and Handling: Sodium hydride (NaH) is a common and effective base for deprotonating the primary alcohol of N-Boc-3-(hydroxymethyl)piperidine to form the alkoxide.[13][14][15] However, NaH is a hazardous reagent that requires special handling, especially on a large scale.[13][14][15][16][17]
Safety First: NaH is highly reactive with water and can ignite in air. All reactions must be conducted under a dry, inert atmosphere (nitrogen or argon).[17] The use of NaH as a dispersion in mineral oil is safer to handle than the pure solid. The oil can be washed away with a dry, non-reactive solvent like pentane or THF before use.
Controlled Addition: The addition of NaH to the solution of the alcohol should be done portion-wise at a controlled temperature (often 0°C) to manage the exothermic reaction and the evolution of hydrogen gas.[13] Monitoring the off-gassing can be a useful process analytical technology (PAT) tool to track the reaction progress.[14][15]
Solvent Choice: Polar aprotic solvents like THF and DMF are typically used.[18] However, be aware that NaH in DMF or DMSO can be thermally unstable and pose an explosion hazard, especially at elevated temperatures.[16] Running the reaction in a safer solvent like THF, even if it requires longer reaction times or slightly elevated temperatures, is often a prudent choice for scale-up.
Reaction Temperature and Time: The reaction of the alkoxide with 2-chloropyrazine may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to side reactions. Optimization of the temperature and reaction time is crucial. Monitoring the reaction by HPLC or TLC is essential to determine the point of maximum product formation and minimize the formation of impurities.
Side Reactions:
Elimination: Although less likely with a primary alcohol, elimination reactions can occur if the temperature is too high.
Reaction with Solvent: If the solvent is not scrupulously dried, the NaH will react with water, reducing the amount of active base and lowering the yield.
Degradation of 2-chloropyrazine: Pyrazines can be susceptible to nucleophilic attack at other positions or degradation under harsh basic conditions.
Caption: Troubleshooting flowchart for the Williamson ether synthesis step.
Question 4: What are the best practices for the deprotection of the Boc group on a large scale, and what potential issues should we be aware of?
Answer:
The final deprotection step is critical to obtaining the desired product with high purity.
Reagent Selection: Strong acids are typically used for Boc deprotection.
Trifluoroacetic acid (TFA): TFA in a solvent like dichloromethane (DCM) is a very common and effective method.[19] However, TFA is corrosive and can be expensive on a large scale. Complete removal of TFA from the final product is also a consideration.
Hydrochloric acid (HCl): A solution of HCl in a solvent like dioxane or isopropanol is a more cost-effective alternative.[20] This method often precipitates the product as the hydrochloride salt, which can be a convenient way to isolate and purify the final compound.
Reaction Conditions: The deprotection is usually fast and can be performed at room temperature. The reaction should be monitored by HPLC or TLC to ensure complete removal of the Boc group without degradation of the product.
Work-up and Purification:
After deprotection with TFA, the reaction mixture is typically concentrated, and the residue is partitioned between a basic aqueous solution (e.g., NaHCO₃ or NaOH) and an organic solvent to neutralize the acid and extract the free base.
If the HCl salt is formed, it can be isolated by filtration. The free base can then be obtained by treating the salt with a base.
The final product may require further purification by column chromatography or crystallization to remove any remaining impurities.
Potential Issues:
Incomplete Deprotection: This can occur if an insufficient amount of acid is used or if the reaction time is too short.
Side Reactions: While the pyrazine and piperidine rings are generally stable to acidic conditions, prolonged exposure to strong acids or high temperatures could potentially lead to degradation.
Formation of Emulsions during Work-up: The basic work-up can sometimes lead to the formation of emulsions, making the separation of the aqueous and organic layers difficult. Adding brine or filtering the mixture through a pad of celite can help to break up emulsions.
Part 3: Analytical Methods and Quality Control
Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product.
Analytical Technique
Application
High-Performance Liquid Chromatography (HPLC)
Monitoring reaction progress, determining product purity, quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point for method development.[21]
Gas Chromatography (GC)
Analyzing the purity of volatile starting materials and intermediates. Can also be used for final product analysis, often with mass spectrometry (MS) detection.[22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural elucidation of the final product and key intermediates. ¹H and ¹³C NMR are essential for confirming the desired structure.
Mass Spectrometry (MS)
Confirming the molecular weight of the product and intermediates. Can be coupled with HPLC or GC for impurity identification.
Thin-Layer Chromatography (TLC)
A quick and simple method for monitoring reaction progress and identifying the presence of starting materials and products.
References
The Safe Use of Sodium Hydride On Scale. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]
DePaolis, K., et al. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 15(4), 969-974. [Link]
DePaolis, K., et al. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. ResearchGate. [Link]
Improving reaction conditions for Williamson ether synthesis. (2025, December). BenchChem.
McKew, J. C., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development, 23(9), 1797-1804. [Link]
Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applic
Standard Operating Procedure: Sodium Hydride. (2012, December 14). University of California, Santa Barbara.
CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (n.d.). Google Patents.
Wang, Z., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(3), 1163-1176. [Link]
Ju, X., et al. (2025, August 7). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine.
Enantioselective synthesis of (S)
Xu, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules, 27(5), 1718. [Link]
CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. (2020, April 17). YouTube. [Link]
The Williamson Ether Synthesis. (n.d.).
Williamson ether synthesis trouble, 2.0. (2015, June 26). Reddit. [Link]
Williamson Ether Synthesis. (2022, October 23). ChemTalk. [Link]
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center. (n.d.). BenchChem.
Williamson Ether Synthesis. (n.d.). Cambridge University Press.
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library.
CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine. (n.d.). Google Patents.
CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine. (n.d.). Google Patents.
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2026, February 5).
Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]
Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica-Drug Research.
WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds. (n.d.). Google Patents.
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). MDPI. [Link]
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
Synthesis strategies to 3-alkyl-2-methoxy pyrazines. (2022, February 8). Durham E-Theses. [Link]
Synthesis strategies to 3-alkyl-2-methoxy pyrazines. (2023, April 21). Durham e-Theses. [Link]
Review on the Synthesis of Pyrazine and Its Derivatives. (2026, January 7).
Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. (2025, July 18). PubMed. [Link]
Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents. (n.d.). PubMed. [Link]
ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.).
Analytical Methods. (2010, January 15). RSC Publishing. [Link]
2-(Piperidin-3-ylmethoxy)pyrazine: Structure-Activity Relationship & Comparative Guide
Executive Summary: The Scaffold at a Glance The 2-(piperidin-3-ylmethoxy)pyrazine moiety represents a privileged medicinal chemistry scaffold, primarily utilized in the design of G-Protein Coupled Receptor (GPCR) modulat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold at a Glance
The 2-(piperidin-3-ylmethoxy)pyrazine moiety represents a privileged medicinal chemistry scaffold, primarily utilized in the design of G-Protein Coupled Receptor (GPCR) modulators and epigenetic enzyme inhibitors. Its structural utility lies in the ether linkage acting as a flexible yet defined spacer between a polar, basic head group (piperidine) and a lipophilic, electron-deficient aromatic core (pyrazine).
This guide objectively compares the performance of this scaffold across two distinct therapeutic distinct targets: GPR119 agonism (Metabolic Disorders) and LSD1 inhibition (Oncology), highlighting the critical SAR (Structure-Activity Relationship) switches that dictate selectivity.
Negative Control/Contrast: LSD1 Inhibitor (Epigenetics) — Demonstrates where the 3-isomer fails compared to the 4-isomer.
Key Chemical Feature: The chiral center at the piperidine C3 position allows for stereoselective binding, offering a distinct advantage over the achiral 4-substituted analogs in specific binding pockets.
Structural Analysis & SAR Logic
The Pharmacophore Breakdown
The scaffold consists of three distinct domains, each tunable for specific biological activities:
Domain A (The Head Group): The Piperidine ring.[2][3]
Function: Provides a basic nitrogen for ionic interactions (e.g., Aspartate residues in GPCR transmembrane helices).
SAR Switch:3-substitution vs. 4-substitution.
Domain B (The Linker): The Methoxy (-OCH₂-) bridge.
Function: Controls the distance and bond angle between the aromatic core and the basic amine.
Function: A pi-deficient aromatic system that participates in pi-stacking and hydrogen bonding (via ring nitrogens).
SAR Switch: Pyrazine vs. Pyridine vs. Pyrimidine (Bioisosterism).
Graphviz Diagram: SAR Decision Tree
The following diagram illustrates the logical flow of modifying this scaffold to achieve target selectivity.
Caption: SAR Decision Tree illustrating how regioisomerism (3-yl vs 4-yl) and core changes shift biological activity between GPR119, LSD1, and 5-HT2C targets.
Comparative Performance Guide
Case Study A: GPR119 Agonists (Metabolic Disease)
Mechanism: GPR119 is a Gs-coupled receptor expressed in pancreatic
-cells and intestinal L-cells. Activation leads to cAMP accumulation, inducing Glucose-Dependent Insulin Secretion (GSIS) and GLP-1 release.[1]
Role of the Scaffold: The piperidine nitrogen mimics the endogenous lipid interactions. The pyrazine core reduces lipophilicity (LogD) compared to a benzene ring, improving metabolic stability and solubility.
3-yl vs 4-yl Comparison:
While many clinical candidates (e.g., GSK1292263) utilize the symmetrical 4-piperidinyl ether, the 3-piperidinyl variant introduces chirality.
Advantage:[1][5][6][7] The (S)- or (R)- enantiomer often shows >100-fold selectivity over the other, allowing for lower dosing and reduced off-target effects compared to the achiral 4-isomer.
Case Study B: LSD1 Inhibitors (Epigenetics)
Mechanism: Lysine Specific Demethylase 1 (LSD1) removes methyl groups from Histone H3K4. Inhibitors are potential cancer therapeutics.[5][8]
Failure Analysis: In studies of 3-(piperidin-4-ylmethoxy)pyridine analogs, shifting the ether linkage from the 4-position to the 3-position resulted in a significant loss of potency .
Data Support:
4-yl isomer (Reference):
nM (Potent Binder).
3-yl isomer (Target Scaffold):
nM (Weak Binder).
Comparative Data Table
Feature
GPR119 Agonist (Metabolic)
LSD1 Inhibitor (Oncology)
5-HT2C Agonist (CNS)
Preferred Isomer
3-yl (High Specificity) or 4-yl
4-yl (Linear Geometry Required)
Piperazine variants preferred
Core Preference
Pyrazine / Pyrimidine
Pyridine / Benzene
Pyrazine (halogenated)
Key Interaction
Ionic bond (Asp) + H-bond (Thr/Ser)
FAD cofactor interaction
Serotonin binding pocket
Metabolic Risk
Low (Pyrazine reduces CYP binding)
Moderate
High (Genotoxicity concerns)
Potency Range
nM
nM (for 3-yl)
nM
Experimental Protocols
To validate the activity of this scaffold, the following self-validating protocols are recommended.
Cell Line: CHO-K1 cells overexpressing human GPR119 and a cyclic AMP-responsive luciferase reporter.
Workflow:
Seeding: Plate cells (10,000/well) in 384-well white plates. Incubate overnight.
Treatment: Add serial dilutions of the test compound (2-(piperidin-3-ylmethoxy)pyrazine derivative) in assay buffer containing IBMX (phosphodiesterase inhibitor).
Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Fit to a 4-parameter logistic equation to determine
.
Control: Use MBX-2982 or GSK1292263 as a positive control standard.
Mechanistic Visualization
The following diagram details the signal transduction pathway activated by the GPR119 agonist version of the scaffold.
Caption: Signal transduction pathway for GPR119 activation by the pyrazine scaffold, leading to dual metabolic benefits: Insulin and GLP-1 secretion.
References
Wu, F., et al. (2016). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1". Journal of Medicinal Chemistry.
Noda, H., et al. (2012). "Discovery of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as orally available G protein-coupled receptor 119 agonists". Bioorganic & Medicinal Chemistry Letters.
Semple, G., et al. (2008). "Discovery of the first potent and selective GPR119 agonist". Journal of Medicinal Chemistry.
AstraZeneca AB. "Piperidine derivatives as GPR119 modulators". World Intellectual Property Organization (WO2011030139).
Vertex Pharmaceuticals. "Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-HT2C receptor agonist". Drug Metabolism and Disposition.